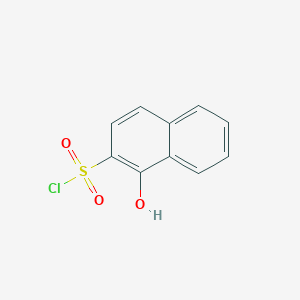

1-Hydroxynaphthalene-2-sulfonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

1-hydroxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTWZNKNUFKRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Naphthalene Sulfonyl Chlorides

Direct Chlorosulfonation Approaches

Direct chlorosulfonation methods provide a straightforward route to sulfonyl chlorides from the corresponding aromatic precursors. These approaches typically involve the use of strong chlorosulfonating agents that can directly introduce the sulfonyl chloride moiety onto the naphthalene (B1677914) ring.

Mechanistic Insights into Chlorosulfonic Acid-Mediated Reactions

The reaction of 1-hydroxynaphthalene (1-naphthol) with chlorosulfonic acid is a classic example of electrophilic aromatic substitution. The hydroxyl group at the C-1 position of the naphthalene ring is an activating group, directing the incoming electrophile, the chlorosulfonium ion (ClSO₂⁺), predominantly to the ortho (C-2) and para (C-4) positions. However, under controlled reaction conditions, regioselective chlorosulfonation at the 2-position can be achieved.

The mechanism proceeds through the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The attack at the C-2 position is favored due to the ability of the adjacent hydroxyl group to stabilize the positive charge through resonance. The final step involves the loss of a proton from the sigma complex to restore the aromaticity of the naphthalene ring, yielding 1-hydroxynaphthalene-2-sulfonyl chloride. It is crucial to control the reaction temperature, as higher temperatures can lead to the formation of undesired byproducts, including the thermodynamically more stable sulfonic acid.

Strategic Utilization of Thionyl Chloride and Phosphorus Pentachloride in Sulfonyl Chloride Formation

An alternative to direct chlorosulfonation is the conversion of a pre-formed sulfonic acid to the corresponding sulfonyl chloride. 1-Hydroxynaphthalene-2-sulfonic acid can be synthesized first, followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Thionyl chloride is a widely used reagent for this transformation. The reaction of a sulfonic acid with thionyl chloride proceeds via the formation of a mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the sulfonyl chloride, sulfur dioxide, and hydrogen chloride. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction when starting from the sodium salt of the sulfonic acid, particularly in a biphasic system. google.com

Phosphorus pentachloride is another powerful chlorinating agent for converting sulfonic acids and their salts to sulfonyl chlorides. wikipedia.orgnih.gov The reaction involves the replacement of the hydroxyl group of the sulfonic acid with a chlorine atom. Phosphorus oxychloride (POCl₃) is a common byproduct of this reaction. This method is particularly effective for the synthesis of various naphthalenesulfonyl chlorides from their corresponding sulfonic acid salts.

A patent for the preparation of a related compound, 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride, describes a process where the starting material is first reacted with chlorosulfonic acid to produce a mixture of the sulfonated and chlorosulfonated compounds. Subsequently, thionyl chloride or phosphorus pentachloride is added to this mixture to complete the conversion to the desired sulfonyl chloride. google.com

Influence of Catalytic Systems and Reaction Conditions on Chemoselectivity and Yield

The chemoselectivity and yield of the synthesis of this compound are highly dependent on the reaction conditions and the presence of catalytic systems. In direct chlorosulfonation with chlorosulfonic acid, temperature control is paramount to prevent polysubstitution and the formation of the sulfonic acid byproduct. Mild reaction temperatures, typically between 45-70°C, favor the desired regioselectivity at the 2-position.

The choice of solvent can also play a crucial role. Inert organic solvents can be employed to moderate the reactivity of the chlorosulfonating agent and improve the selectivity of the reaction. For instance, a process for the preparation of 2-hydroxynaphthalene-1-sulfonic acid using chlorosulfonic acid is carried out in an inert organic solvent. google.com

In the conversion of sulfonic acids to sulfonyl chlorides, the use of catalysts can enhance the reaction rate and yield. As mentioned, phase-transfer catalysts are effective when using thionyl chloride with the salt of the sulfonic acid. google.com Furthermore, the stoichiometry of the reagents is a critical parameter. For example, in the synthesis of 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride, the molar ratio of chlorosulfonic acid and thionyl chloride to the starting material is carefully controlled to optimize the yield. google.com

| Reagent | Starting Material | Key Reaction Conditions | Typical Byproducts |

|---|---|---|---|

| Chlorosulfonic Acid | 1-Hydroxynaphthalene | Controlled temperature (45-70°C) | 1-Hydroxynaphthalene-2-sulfonic acid, Isomeric sulfonyl chlorides |

| Thionyl Chloride | 1-Hydroxynaphthalene-2-sulfonic acid (or its salt) | Often used with a phase-transfer catalyst for salts | Sulfur dioxide, Hydrogen chloride |

| Phosphorus Pentachloride | 1-Hydroxynaphthalene-2-sulfonic acid (or its salt) | Effective for converting sulfonic acid salts | Phosphorus oxychloride, Hydrogen chloride |

Oxidative Chlorination Strategies

Oxidative chlorination offers an alternative pathway to sulfonyl chlorides, starting from sulfur compounds in a lower oxidation state, such as thiols and disulfides. These methods involve the simultaneous oxidation of the sulfur atom and chlorination to form the sulfonyl chloride group.

Conversion of Thiol and Disulfide Precursors to Sulfonyl Chlorides

The synthesis of this compound via an oxidative chlorination route would conceptually start from 1-hydroxy-2-naphthalenethiol or its corresponding disulfide, 1,1'-disulfanediylbis(naphthalen-2-ol). While the direct synthesis of 2-naphthalenethiol (B184263) from 2-naphthol (B1666908) has been reported via the Newman–Kwart rearrangement, specific literature detailing the synthesis of 1-hydroxy-2-naphthalenethiol is less common. wikipedia.org However, the general principle of oxidative chlorination is well-established for a wide range of thiols and disulfides.

The reaction mechanism typically involves the initial oxidation of the thiol to a sulfenyl chloride, which can then be further oxidized to the sulfonyl chloride. In the case of disulfides, the reaction is believed to proceed through cleavage of the disulfide bond followed by oxidation and chlorination. Various oxidizing and chlorinating agent combinations have been developed to achieve this transformation efficiently. These methods often offer milder reaction conditions compared to direct chlorosulfonation.

Application of N-Halogen Reagents (e.g., N-Chlorosuccinimide, Chloramine-T) in Oxidative Processes

N-halogen reagents are versatile and widely used in organic synthesis for a variety of transformations, including the oxidative chlorination of thiols and disulfides.

N-Chlorosuccinimide (NCS) is a mild and effective reagent for the conversion of thiols to sulfonyl chlorides. The reaction is often carried out in the presence of a chloride source, such as hydrochloric acid or a quaternary ammonium chloride, in a suitable solvent. The mechanism is thought to involve the in-situ generation of molecular chlorine, which then acts as the active chlorinating and oxidizing species. ed.ac.uk Studies on the chlorination of thiophenols with NCS have shown that the reaction can proceed through a disulfide intermediate. ed.ac.uk

Chloramine-T is another useful N-halogen reagent for the synthesis of sulfonyl chlorides from thiols. It serves as a source of electrophilic chlorine and can effect the oxidative chlorination under mild conditions. nih.gov The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system. Chloramine-T is known to be a strong oxidant, capable of oxidizing a variety of sulfur-containing functional groups. google.com

| Reagent | Precursor Type | General Reaction Conditions | Advantages |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Thiol, Disulfide | Presence of a chloride source (e.g., HCl), organic solvent | Mild reaction conditions, high yields for various substrates |

| Chloramine-T | Thiol, Disulfide | Aqueous or mixed aqueous-organic solvent | Acts as both oxidant and source of electrophilic chlorine, mild conditions |

Peroxide-Based Oxidative Systems for Sulfonyl Chloride Synthesis

The direct oxidative conversion of sulfur-containing compounds, such as thiols and disulfides, into sulfonyl chlorides represents a significant pathway in organic synthesis. Peroxide-based systems, particularly those using hydrogen peroxide (H₂O₂), are noted for their efficiency and milder reaction conditions compared to harsher reagents. organic-chemistry.org

Detailed research findings indicate that hydrogen peroxide, when used in conjunction with a chlorine source, can effectively facilitate this transformation. One highly reactive reagent combination is H₂O₂ and thionyl chloride (SOCl₂), which enables the direct oxidative chlorination of thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.org This method is advantageous due to its rapid reaction times and high yields. Another approach involves using hydrogen peroxide in the presence of zirconium tetrachloride as a catalyst for the oxidative conversion of thiols and disulfides. organic-chemistry.org This system is praised for its excellent yields and avoidance of harsh reagents. organic-chemistry.org

While these peroxide-based methods have been established for a range of aromatic thiols and disulfides, their specific application for the direct synthesis of this compound from a corresponding thiol precursor is a specialized adaptation of these general principles. The underlying chemistry involves the oxidation of the sulfur moiety to a sulfonic acid intermediate, which is then chlorinated in situ. Enzymatic systems using peroxygenases have also been studied for the hydroxylation of naphthalene using H₂O₂, demonstrating the role of peroxides in modifying the naphthalene core, though this is distinct from the sulfonyl chloride formation. researchgate.net

Sandmeyer-Type Reactions for Aromatic Sulfonyl Chlorides

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the synthesis of aryl sulfonyl chlorides from aryl diazonium salts. nih.govwikipedia.org This transformation is particularly valuable as it allows for the regiocontrolled installation of the chlorosulfonyl group, starting from readily available aromatic amines. durham.ac.uk The classical Meerwein modification of the Sandmeyer reaction involves treating a diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride. nih.govdurham.ac.uk

In-Situ Generation of Aryl Diazonium Intermediates

A significant advancement in the safety and scalability of Sandmeyer-type reactions is the in-situ generation of the aryl diazonium intermediate. researchgate.netrsc.org Traditional methods often require the pre-formation and isolation of diazonium salts, which can be highly energetic and potentially explosive, posing a considerable safety risk, especially on an industrial scale. acs.org

Modern protocols circumvent this hazard by generating the diazonium species directly in the reaction mixture where it is immediately consumed. This is typically achieved by reacting the starting aniline (B41778) (in this case, 2-amino-1-naphthol) with a nitrosating agent in the presence of the other reagents. A common and effective agent for this purpose is tert-butyl nitrite. nih.govorganic-chemistry.org The in-situ approach not only enhances safety by preventing the accumulation of the unstable diazonium intermediate but also simplifies the operational procedure, often leading to a one-pot synthesis. nih.govorganic-chemistry.org This methodology has been successfully applied to a wide range of anilines, demonstrating its robustness and broad applicability. acs.org

Implementation of Sulfur Dioxide Surrogates (e.g., DABSO) in Chlorosulfonylation

Handling gaseous sulfur dioxide (SO₂) presents logistical and safety challenges due to its toxicity and the need for specialized equipment. To address this, stable, solid surrogates for SO₂ have been developed and implemented in chlorosulfonylation reactions. nih.gov A prominent and widely adopted surrogate is DABCO-bis(sulfur dioxide), commonly known as DABSO. acs.orgresearchgate.netrsc.org

DABSO is an inexpensive, bench-stable, and easily handled crystalline solid that serves as a reliable source of SO₂. nih.govresearchgate.net In a novel Sandmeyer-type procedure, the aromatic amine is reacted with DABSO in the presence of hydrochloric acid (HCl), a copper catalyst (e.g., CuCl₂), and an in-situ diazotization agent like tert-butyl nitrite. acs.orgnih.govorganic-chemistry.org This one-pot process is operationally simple and has been shown to be highly effective for a wide array of aniline substrates, providing the desired sulfonyl chlorides in high yields. nih.gov The reaction can be scaled significantly; for instance, a 20-gram scale synthesis using this method has been reported to yield the product in 80% yield with excellent purity. acs.orgnih.gov

| Reagent | Role in the Reaction | Advantages |

|---|---|---|

| Aromatic Amine (e.g., 2-Amino-1-naphthol) | Starting material providing the aromatic core and nitrogen for diazotization. | Readily available and diverse feedstocks. acs.org |

| tert-Butyl Nitrite | Nitrosating agent for the in-situ generation of the diazonium salt. | Allows for a one-pot reaction, avoiding isolation of unstable intermediates. nih.govorganic-chemistry.org |

| DABSO | Solid, stable surrogate for gaseous sulfur dioxide (SO₂). nih.gov | Easy to handle, safe, and commercially available. acs.orgnih.gov |

| Copper(II) Chloride (CuCl₂) | Catalyst for the radical-nucleophilic aromatic substitution. nih.gov | Effective in catalytic amounts for high conversion. nih.gov |

| Hydrochloric Acid (HCl) | Provides the acidic medium for diazotization and the chloride source. | Inexpensive and effective proton source. nih.gov |

Transformation from Sulfonic Acid Derivatives

The conversion of aromatic sulfonic acids and their salts into sulfonyl chlorides is a fundamental and widely practiced synthetic route. durham.ac.uk This direct approach is often preferred when the corresponding sulfonic acid is readily accessible, for instance, through the sulfonation of the parent aromatic compound.

Reactivity Patterns of Sulfonic Acids with Various Chlorinating Agents

The conversion of 1-hydroxynaphthalene-2-sulfonic acid to its corresponding sulfonyl chloride is typically accomplished by treatment with a strong chlorinating agent. The most common reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

The choice between these agents often depends on the desired reaction conditions and the ease of product purification.

Thionyl Chloride (SOCl₂): Reaction with SOCl₂ is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the work-up process. quora.com

Phosphorus Pentachloride (PCl₅): PCl₅ is also a powerful chlorinating agent for this purpose. However, its use results in the formation of phosphorus oxychloride (POCl₃) as a byproduct, which is a high-boiling liquid and may require separation from the product via distillation or careful extraction. ucl.ac.uk

Both reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom to yield this compound.

| Chlorinating Agent | Chemical Formula | Physical State | Key Byproducts | Advantages/Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Advantage: Gaseous byproducts are easily removed, simplifying purification. quora.com |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Disadvantage: Liquid byproduct (POCl₃) may complicate product isolation. ucl.ac.uk |

Optimization Studies for Efficient Sulfonyl Chloride Formation from Sulfonate Salts

While the direct chlorination of sulfonic acids is common, starting from sulfonate salts (e.g., sodium 1-hydroxynaphthalene-2-sulfonate) is also feasible. The process generally involves an initial in-situ conversion of the sulfonate salt to the free sulfonic acid by treatment with a strong acid, followed by the addition of the chlorinating agent.

Optimization of this two-step, one-pot process is critical for achieving high yields and purity. Key parameters that are typically studied and adjusted include:

Chlorinating Agent: The choice and stoichiometry of the chlorinating agent (e.g., SOCl₂, PCl₅) are crucial. Using a slight excess can drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.

Solvent: The reaction is often performed in a non-protic solvent, or neat in the chlorinating agent itself if it is a liquid (like SOCl₂). The solvent must be inert to the strong electrophilic conditions.

Temperature and Reaction Time: Gentle heating is often required to initiate and sustain the reaction. Monitoring the reaction progress (e.g., by TLC or HPLC) helps determine the optimal reaction time to ensure complete conversion while minimizing the degradation of the product.

Work-up Procedure: Efficient removal of the excess chlorinating agent and byproducts is essential. For thionyl chloride, this may involve distillation under reduced pressure. For phosphorus pentachloride, quenching with ice water followed by extraction is a common procedure, although care must be taken to minimize hydrolysis of the desired sulfonyl chloride product.

Through careful control of these variables, the conversion of sulfonate salts to sulfonyl chlorides can be optimized to become a highly efficient and reliable synthetic method.

Elucidation of Reactivity and Reaction Mechanisms of 1 Hydroxynaphthalene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The sulfonyl chloride group of 1-Hydroxynaphthalene-2-sulfonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the cornerstone of its utility in synthetic organic chemistry, enabling the formation of a diverse array of sulfonated compounds.

Synthetic Pathways for Sulfonamide Linkage Formation

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. This transformation proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The general mechanism for sulfonamide formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Departure of the Leaving Group: The chloride ion is expelled, and a proton is removed from the nitrogen by a base, yielding the stable sulfonamide.

This reaction is highly efficient and tolerates a wide range of functional groups on both the amine and the naphthalene (B1677914) scaffold, making it a versatile tool in medicinal chemistry and materials science. For instance, a variety of N-substituted sulfonamides with potential anticancer properties have been synthesized by coupling 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with a series of primary amines. whiterose.ac.uk

A summary of typical reaction conditions for sulfonamide synthesis is presented in the table below.

| Amine Type | Base | Solvent | Temperature | Yield |

| Primary Aliphatic | Pyridine (B92270) | Dichloromethane | 0 °C to room temperature | Good to Excellent |

| Primary Aromatic | Triethylamine | Tetrahydrofuran | 0 °C to room temperature | Good to Excellent |

| Secondary Aliphatic | Sodium hydroxide | Water/Organic biphasic | Room temperature | Good to Excellent |

| Secondary Aromatic | Pyridine | Dichloromethane | Room temperature to reflux | Moderate to Good |

Exploration of Reactivity with Diverse Nucleophilic Species

Beyond amines, this compound reacts with a variety of other nucleophiles, expanding its synthetic utility.

Alcohols and Phenols: In the presence of a base, such as pyridine, this compound reacts with alcohols and phenols to form sulfonate esters. youtube.com This reaction is analogous to sulfonamide formation, with the oxygen atom of the hydroxyl group acting as the nucleophile. The resulting sulfonate esters are themselves valuable intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Thiols: The reaction of naphthalenesulfonyl chlorides with thiols can lead to the formation of thiosulfonates. nih.govnih.gov These reactions are of interest in biochemistry and medicinal chemistry due to the biological relevance of the thiosulfonate linkage.

Azides: Sulfonyl chlorides can react with sodium azide (B81097) to produce sulfonyl azides. These compounds are versatile intermediates that can undergo a variety of transformations, including Curtius-type rearrangements and cycloaddition reactions.

Water (Hydrolysis): In the presence of water, this compound will hydrolyze to form the corresponding 1-hydroxynaphthalene-2-sulfonic acid. This reaction is generally considered a competing side reaction in syntheses involving nucleophiles in aqueous or protic media.

The reactivity of this compound with various nucleophiles is summarized in the following table.

| Nucleophile | Product | Functional Group Formed |

| Primary/Secondary Amine | Sulfonamide | -SO₂-NHR / -SO₂-NR₂ |

| Alcohol/Phenol | Sulfonate Ester | -SO₂-OR |

| Thiol | Thiosulfonate | -SO₂-SR |

| Azide Ion | Sulfonyl Azide | -SO₂-N₃ |

| Water | Sulfonic Acid | -SO₂-OH |

Electrophilic Character of the Sulfonyl Chloride Group and its Synthetic Utility

The sulfur atom in the sulfonyl chloride group of this compound is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This pronounced electrophilic character is the basis for its extensive synthetic utility. Beyond the formation of sulfonamides and sulfonate esters, naphthalenesulfonyl chlorides serve as precursors to a variety of other important functional groups and molecular architectures.

One significant application is in Friedel-Crafts reactions , where the sulfonyl chloride can act as an electrophile in the presence of a Lewis acid catalyst to sulfonylate aromatic rings, forming diaryl sulfones. wikipedia.org Diaryl sulfones are a class of compounds with applications in materials science and as therapeutic agents.

Furthermore, the sulfonyl chloride group can be reduced to afford other sulfur-containing functionalities. For example, reduction of arylsulfonyl chlorides can yield the corresponding thiols. A practical synthesis of 1-naphthalenethiol (B1663976) involves the tin/HCl-reduction of naphthalene-1-sulfonyl chloride. wikipedia.org

The versatility of the sulfonyl chloride group also extends to its use in the synthesis of thioethers. Recent methodologies have demonstrated the use of sulfonyl chlorides as sulfur sources in cross-coupling reactions to form C-S bonds. researchgate.net

Investigation of Radical Pathways in Naphthalene Sulfonyl Chemistry

In addition to its well-established ionic reactivity, the sulfonyl group of naphthalene sulfonyl chlorides can participate in radical reactions. The generation of sulfonyl radicals from sulfonyl chlorides opens up alternative synthetic pathways for the functionalization of organic molecules.

Carbon-Hydrogen Functionalization Mediated by Sulfonyl Radicals

Sulfonyl radicals are valuable reactive intermediates for the formation of C-S bonds and can be utilized in carbon-hydrogen (C-H) functionalization reactions. These radicals can be generated from sulfonyl chlorides under various conditions, including photoredox catalysis. Once generated, the sulfonyl radical can add to unsaturated systems or abstract a hydrogen atom to initiate further transformations.

A notable application of sulfonyl radicals is in the hydrosulfonylation of alkenes and alkynes . In these reactions, the sulfonyl radical adds across the multiple bond, and the resulting carbon-centered radical is subsequently trapped, often by a hydrogen atom donor. This process allows for the direct installation of a sulfonyl group onto an unsaturated scaffold.

Recent advances have focused on the use of sulfonyl hydrazides as precursors for sulfonyl radicals, which can then participate in cascade cyclization reactions with alkenes to construct complex cyclic structures. rsc.orgresearchgate.net While not directly involving sulfonyl chlorides as the radical precursor, these studies highlight the synthetic potential of sulfonyl radicals in C-H functionalization and complex molecule synthesis.

Experimental Verification of Radical Intermediates (e.g., Trapping Experiments)

The transient nature of radical intermediates necessitates specialized techniques for their detection and characterization. The involvement of sulfonyl radicals in a reaction mechanism can be supported by several experimental methods.

Radical Trapping Experiments: A common method to infer the presence of a radical intermediate is through the use of a radical trap. A radical trap is a molecule that reacts rapidly with the radical to form a stable, characterizable adduct. For example, stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are often used to trap carbon-centered radicals that may be formed after the initial reaction of a sulfonyl radical. The detection of the TEMPO adduct provides strong evidence for a radical pathway. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for the direct detection of species with unpaired electrons, such as radicals. ucl.ac.uk While the direct detection of short-lived sulfonyl radicals can be challenging, spin trapping techniques can be employed. In this method, a spin trap (e.g., a nitrone or a nitroso compound) reacts with the transient radical to form a more persistent radical adduct (a spin adduct) that can be observed by EPR. nih.gov The hyperfine coupling constants of the resulting EPR spectrum can provide structural information about the trapped radical.

Cyclization Probes: The formation of specific cyclized products can also serve as evidence for radical intermediates. For instance, the cyclization of suitably designed ene sulfonamides can proceed through a radical pathway involving the formation of an α-sulfonamidoyl radical followed by the elimination of a sulfonyl radical. nih.gov The observation of the cyclized imine product is consistent with the proposed radical mechanism.

Mechanistic Aspects of Compound Stability and Decomposition Pathways

The stability of this compound is a critical factor in its synthesis, storage, and application. Understanding its decomposition pathways under various conditions is essential for ensuring purity, predicting reactivity, and mitigating potential hazards. This section delves into the thermal decomposition processes of the compound and the factors that influence the distribution of products and the formation of impurities.

Analysis of Thermal Decomposition Processes and Products

The thermal decomposition of this compound is a complex process that can proceed through several pathways, yielding a variety of products. While specific, detailed studies on the thermal decomposition of this particular compound are not extensively available in the reviewed literature, the decomposition of analogous aryl sulfonyl chlorides and naphthalene sulfonates provides a basis for understanding its likely behavior.

Under conditions of high temperature, such as those found in geothermal environments (≥ 300°C), related naphthalene sulfonate compounds have been shown to decompose to form fundamental aromatic structures. nih.gov The primary decomposition products identified in these studies include naphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908). nih.gov This suggests that at elevated temperatures, the sulfonyl chloride group of this compound could be cleaved, leading to the formation of 1-naphthol and other degradation products. The general mechanism for the thermal decomposition of α-phenylalkanesulfonyl chlorides is believed to proceed via ionic intermediates. acs.org

In the presence of moisture, a primary degradation pathway for this compound is hydrolysis. The sulfonyl chloride functional group is susceptible to reaction with water, which leads to the formation of 1-Hydroxynaphthalene-2-sulfonic acid. This hydrolysis is a significant consideration during synthesis and storage, necessitating anhydrous conditions to maintain the integrity of the compound.

A summary of potential thermal decomposition products is presented in the table below.

| Decomposition Product | Potential Formation Pathway |

| 1-Naphthol | Cleavage of the C-S bond at high temperatures. |

| Naphthalene | Further decomposition of naphthol products at very high temperatures. nih.gov |

| 1-Hydroxynaphthalene-2-sulfonic acid | Hydrolysis in the presence of moisture. |

| Sulfur dioxide and Hydrochloric acid | Gaseous byproducts from the decomposition of the sulfonyl chloride moiety. |

It is important to note that the specific distribution of these products will be highly dependent on the temperature, pressure, and the presence of other reactive species.

Factors Influencing Product Distribution and Impurity Formation

The purity of this compound is intrinsically linked to the control of the synthetic process, which primarily involves the sulfonation of 1-naphthol followed by chlorination. Several factors during these stages can influence the distribution of the desired product versus impurities.

Sulfonation of 1-Naphthol:

The initial sulfonation of 1-naphthol is a critical step where the regioselectivity of the reaction dictates the primary product distribution. The sulfonation of 1-naphthol can yield both 1-Hydroxynaphthalene-2-sulfonic acid and 1-Hydroxynaphthalene-4-sulfonic acid (Nevile-Winther acid). researchgate.netgoogle.com The ratio of these isomers is significantly influenced by the reaction temperature. researchgate.net Lower temperatures tend to favor the formation of the 4-sulfonic acid isomer, while higher temperatures increase the relative amount of the 2-sulfonic acid isomer. researchgate.net The choice of sulfonating agent, such as sulfuric acid, oleum (B3057394), or chlorosulfonic acid, and the use of solvents can also impact the isomeric ratio and the extent of polysulfonation, which leads to the formation of disulfonic acids. google.com

Chlorination of 1-Hydroxynaphthalene-2-sulfonic acid:

The subsequent chlorination step, where the sulfonic acid is converted to the sulfonyl chloride, also presents opportunities for impurity formation. Incomplete chlorination will result in the presence of unreacted 1-Hydroxynaphthalene-2-sulfonic acid in the final product. The choice of chlorinating agent, such as thionyl chloride or phosgene, and the reaction conditions (temperature and reaction time) are crucial for driving the reaction to completion.

Furthermore, the presence of water during the chlorination or subsequent work-up can lead to the hydrolysis of the product back to the sulfonic acid, highlighting the need for stringent anhydrous conditions. mdpi.com Side reactions involving the chlorinating agent and the naphthalene ring, although generally less common under controlled conditions, could potentially lead to chlorinated byproducts. wa.govnih.govhealth.state.mn.usnih.govresearchgate.net

The table below summarizes the key factors and their influence on impurity formation.

| Factor | Influence on Product Distribution and Impurity Formation |

| Sulfonation Temperature | Affects the isomeric ratio of 1-Hydroxynaphthalene-2-sulfonic acid and 1-Hydroxynaphthalene-4-sulfonic acid. researchgate.net |

| Sulfonating Agent | Can influence regioselectivity and the degree of polysulfonation. google.com |

| Chlorinating Agent | The reactivity and excess of the agent can determine the completeness of the conversion from sulfonic acid to sulfonyl chloride. |

| Presence of Moisture | Leads to the hydrolysis of the sulfonyl chloride back to the corresponding sulfonic acid. mdpi.com |

| Reaction Time | Insufficient time in either the sulfonation or chlorination step can result in incomplete conversion and the presence of starting materials as impurities. |

| Purification Method | The effectiveness of purification techniques, such as recrystallization or chromatography, is critical for removing isomers and other byproducts. nih.gov |

Advanced Applications in Organic Synthesis and Functional Materials

Reagent in Targeted Organic Functionalization

As a versatile reagent, 1-Hydroxynaphthalene-2-sulfonyl chloride provides a direct pathway for the introduction of the bulky and electronically significant hydroxynaphthalene sulfonyl group onto other molecules. This functionalization is critical in modifying the properties of parent structures, including their biological activity, solubility, and binding characteristics.

Strategic Incorporation of Sulfonyl Moieties into Complex Molecular Architectures

The primary role of this compound in complex synthesis is to act as a sulfonylating agent. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile that readily reacts with a wide variety of nucleophiles, most notably primary and secondary amines. This reaction, known as sulfonylation, forms a stable sulfonamide linkage (-SO₂-NR₂). libretexts.org This linkage is a key structural feature in a multitude of medicinally important compounds.

The reaction of this compound with various amines allows for the strategic incorporation of the hydroxynaphthalene moiety into diverse molecular frameworks. This is particularly valuable in medicinal chemistry, where the sulfonamide group is a well-established pharmacophore found in antibacterial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The naphthalene (B1677914) ring system itself can participate in crucial binding interactions (e.g., π-stacking) with biological targets.

Table 1: Illustrative Sulfonamide Synthesis

| Amine Reactant | Product | Application Area |

|---|---|---|

| Aniline (B41778) | N-phenyl-1-hydroxynaphthalene-2-sulfonamide | Synthetic Intermediate |

| Benzylamine | N-benzyl-1-hydroxynaphthalene-2-sulfonamide | Medicinal Chemistry Scaffold |

Utility as a Precursor for Diverse Synthetic Intermediates

Beyond its direct use in sulfonamide formation, this compound serves as a precursor for other valuable synthetic intermediates. The sulfonyl chloride functional group can be transformed into a range of other sulfur-containing moieties, thereby expanding its synthetic utility.

For instance, sulfonyl chlorides can be reduced to the corresponding sulfonyl hydrazides. These sulfonyl hydrazides are stable compounds that can, in turn, be converted back to sulfonyl chlorides or used to synthesize other derivatives. mdpi.com Furthermore, reaction with reducing agents like zinc powder can convert the sulfonyl chloride group into a thiol (-SH), yielding 2-thionaphthol derivatives. google.com The hydroxyl group on the naphthalene ring can also be functionalized, for example, through reaction with other sulfonyl chlorides to produce sulfonate esters, which have applications as fungicides. nih.gov These transformations highlight the role of this compound as a versatile node in the synthesis of a broader family of naphthalenic compounds.

Development of Dyes and Colorants

The electron-rich naphthalene ring system, particularly when substituted with an activating hydroxyl group, is a foundational component in the synthesis of many synthetic dyes. This compound is a key precursor in the creation of specialized naphthol-based colorants.

Design and Synthesis of Naphthol-Based Azo Dye Derivatives

Azo dyes, which contain the characteristic -N=N- azo linkage, represent one of the most important classes of industrial colorants. biotechjournal.in They are typically synthesized via an azo coupling reaction, where a diazonium salt acts as an electrophile and attacks an electron-rich coupling component. 1-Naphthol (B170400) and its derivatives are excellent coupling components because the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution. unb.ca

In the case of this compound, the azo coupling reaction typically occurs at the 4-position of the naphthalene ring (para to the hydroxyl group). The synthesis involves two main steps: the diazotization of a primary aromatic amine to form the diazonium salt, followed by the coupling of this salt with an alkaline solution of the naphthol derivative. cuhk.edu.hk The resulting azo dye incorporates the hydroxynaphthalene sulfonyl structure, which can influence the dye's final properties, such as its color, solubility, and fastness on fabrics. repec.orgscirp.org

Table 2: Components for Naphthol-Based Azo Dye Synthesis

| Diazonium Salt Precursor (Amine) | Coupling Component | Resulting Dye Class |

|---|---|---|

| Aniline | This compound | Phenylazo-naphthol derivative |

| 4-Nitroaniline | This compound | Nitro-arylazo-naphthol derivative |

Structure-Property Relationships in Chromophoric Systems

The color of an azo dye is determined by its electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of the aromatic groups on both sides of the azo linkage controls this energy gap. cuhk.edu.hk Substituents on the aromatic rings can tune the color by altering the electronic properties of the dye's π-system.

Crosslinking Agents in Polymer Science

Crosslinking is a process that forms chemical bonds between polymer chains, transforming them into a more rigid, three-dimensional network. sigmaaldrich.com This process is fundamental to producing thermosetting plastics, elastomers, and hydrogels with enhanced mechanical strength, thermal stability, and solvent resistance. Due to its bifunctional nature, this compound has the potential to act as a crosslinking agent for specific polymer systems.

The reactive sulfonyl chloride group can form covalent bonds with nucleophilic functional groups present on polymer backbones, such as hydroxyl (-OH) or amine (-NH₂) groups. For example, a polymer like polyvinyl alcohol or a polyamide could be crosslinked by reacting two different polymer chains with a single molecule of this compound. Upon heating, sulfonyl azide (B81097) groups, which can be derived from sulfonyl chlorides, can also form highly reactive nitrene intermediates that lead to efficient intramolecular or intermolecular crosslinking. researchgate.net While aryl sulfonyl chlorides are known to initiate certain types of polymerization, their use as dedicated crosslinkers is a more specialized application. researchgate.net The rigid naphthalene core would impart significant stiffness to the resulting polymer network.

Table 3: Potential Polymer Substrates for Crosslinking

| Polymer Type | Functional Group for Crosslinking | Potential Bond Formed |

|---|---|---|

| Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Sulfonate Ester |

| Polyamides (e.g., Nylon) | Amine (-NH-) | Sulfonamide |

| Chitosan | Amine (-NH₂), Hydroxyl (-OH) | Sulfonamide, Sulfonate Ester |

Directed Covalent Modification and Functionalization of Polymeric Resins

The covalent modification of polymeric resins is a critical strategy for tailoring their surface properties and bulk characteristics for specific applications. The sulfonyl chloride moiety (-SO₂Cl) of this compound serves as a highly efficient anchor for grafting onto polymer backbones. This group readily reacts with nucleophilic functional groups present on a polymer, such as amines (-NH₂) and hydroxyls (-OH), to form stable sulfonamide or sulfonate ester linkages, respectively.

This directed functionalization allows for the introduction of the hydroxynaphthalene group onto the surface or throughout the matrix of various polymers. The process alters key physical and chemical properties of the resin. For instance, the incorporation of the bulky and aromatic naphthalene unit can enhance the thermal stability and modify the solubility of the polymer. Furthermore, the free hydroxyl group on the naphthalene ring remains available after the initial covalent linkage, providing a secondary site for further chemical modifications, such as grafting other molecules or initiating polymerization processes. This two-step functionalization capability is essential for creating complex, multi-functional materials. The introduction of sulfonic groups is a recognized method for inducing specific surface properties on polymers like polyethylene (B3416737) and ethylene-vinyl alcohol co-polymers. researchgate.net

Table 1: Effects of Covalent Modification on Polymer Properties

| Property | Change upon Functionalization | Rationale |

|---|---|---|

| Thermal Stability | Increased | Introduction of rigid aromatic naphthalene rings into the polymer structure. |

| Solubility | Modified | The bulky, hydrophobic naphthalene group can decrease aqueous solubility while increasing solubility in certain organic solvents. |

| Surface Reactivity | Increased | The appended hydroxyl group provides a site for further chemical reactions. |

| Biocompatibility | Potentially Altered | Introduction of sulfonic groups can be used to induce apatite nucleation for biomimetic coatings. researchgate.net |

Fabrication of Advanced Functional Polymer Materials

The functionalization of polymers with this compound is a gateway to fabricating advanced materials with tailored optical, electronic, and chemical properties. rsc.orgresearchgate.net The resulting polymers, bearing the hydroxynaphthalene-sulfonate moiety, can be classified as functional polymers due to the specific capabilities imparted by this new functional group.

Research in functional polymers aims to endow materials with specific functions, often actuated by external stimuli or designed for high-performance applications like separation membranes, energy storage, or biomedical devices. rsc.orgresearchgate.netnih.gov For example, a polymer functionalized with this compound could be used in the development of bipolar polymer cathodes for alkali-ion batteries, where naphthol groups can provide additional redox-active sites. nih.gov The synthesis of such materials involves the strategic incorporation of functional precursors into a polymer matrix. google.com The sulfonyl group is a key component in designing initiators for living radical polymerization, a technique used to create well-defined polymers with complex architectures like star polymers. cmu.edu

Research Highlight: Sulfonated Polynaphthoylenebenzimidazoles (SPNBIs)

A one-step method for synthesizing SPNBIs directly from monomers in a mixture of sulfuric acid and oleum (B3057394) has been developed. mdpi.com This process introduces functional sulfo groups into the polymer backbone, creating materials with potential applications in biosensing. The key findings of this approach are summarized below.

Table 2: Research Findings on One-Step SPNBI Synthesis

| Parameter | Finding | Implication |

|---|---|---|

| Synthesis Method | One-step polycyclocondensation in H₂SO₄/oleum. mdpi.com | Avoids hazardous solvents and reduces energy costs compared to traditional two-stage methods. mdpi.com |

| Functionalization | Direct introduction of sulfo (-SO₃H) groups. mdpi.com | Creates polymers with tailored properties for sensor applications. mdpi.com |

| Material Application | Polymer salt coatings on Quartz Crystal Microbalance (QCM) sensors. mdpi.com | Coatings showed varied adsorption activity in acetaminophen (B1664979) solutions, indicating sensing potential. mdpi.com |

Ligand Design and Coordination Chemistry

The structure of this compound is well-suited for the design of novel ligands for coordination chemistry. The proximity of the hydroxyl group and the sulfonyl group allows for the formation of stable chelate rings with metal ions.

Synthesis of Novel Naphthalene-Sulfonyl Chloride-Derived Ligands

New ligands can be readily synthesized by reacting this compound with a variety of primary or secondary amines. This reaction, a nucleophilic substitution at the sulfonyl group, forms a stable sulfonamide bond (-SO₂-NHR). nih.govechemcom.com The choice of the amine component allows for extensive structural diversity in the resulting ligand. For example, using a diamine can lead to the formation of binucleating ligands capable of coordinating two metal centers.

The general synthetic scheme involves the dropwise addition of the sulfonyl chloride to a solution of the chosen amine in an anhydrous solvent, often in the presence of a base like pyridine (B92270) to scavenge the HCl byproduct. nih.govechemcom.com The resulting molecule typically features a bidentate O,N-donor set, where the phenolic oxygen from the hydroxyl group and the nitrogen atom of the newly formed sulfonamide group are positioned to coordinate to a single metal ion. This arrangement is analogous to ligands derived from other 1-hydroxy-2-naphthaldehyde (B49639) precursors, which are known to form stable metal complexes. uobaghdad.edu.iquobaghdad.edu.iq

Formation and Spectroscopic Characterization of Metal Complexes

The ligands derived from this compound readily form complexes with a wide range of transition metal ions (e.g., Ni(II), Pd(II), Fe(III), Pt(IV)). uobaghdad.edu.iqbohrium.com The formation typically involves mixing the ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit distinct colors and can be isolated as stable crystalline solids.

The structures and bonding within these complexes are elucidated using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. Key vibrational bands, such as those for ν(O-H), ν(S=O), and ν(S-N), are monitored. A shift in the frequency of the S=O stretching vibration and the disappearance of the O-H stretching band upon complexation provide strong evidence of coordination through the sulfonamide nitrogen and the deprotonated hydroxyl oxygen. New bands appearing at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. uobaghdad.edu.iq

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the complexes provide information about the geometry around the metal center. The spectra typically show bands corresponding to π-π* transitions within the naphthalene ring of the ligand and lower-energy d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordinated metal ion and its environment. uobaghdad.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework and show changes in chemical shifts upon coordination. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a clear indicator of deprotonation and coordination. researchgate.net

Table 3: Typical Spectroscopic Data for a Metal Complex with a 1-Hydroxynaphthalene-2-sulfonamide Ligand

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | Disappearance of broad ν(O-H) band (~3400 cm⁻¹). Shift in ν(S=O) bands. Appearance of new bands at 509-580 cm⁻¹ and 416-467 cm⁻¹. uobaghdad.edu.iq | Deprotonation and coordination of the hydroxyl group. Coordination of the sulfonamide group. Formation of M-N and M-O bonds, respectively. uobaghdad.edu.iq |

| UV-Vis (nm) | High-intensity bands (<350 nm). Lower intensity bands (>400 nm). | Intra-ligand π-π* and n-π* transitions. d-d electronic transitions or LMCT bands, indicative of coordination geometry. uobaghdad.edu.iqnih.gov |

| ¹H NMR (ppm) | Disappearance of the O-H proton signal. Shift in aromatic proton signals. | Coordination via the deprotonated oxygen. Change in the electronic environment of the naphthalene ring upon complexation. researchgate.net |

| Mass Spectrometry (m/z) | Peak corresponding to [M + L - H]⁺ or [M + 2L - 2H]⁺. | Confirms the formation of the complex and its stoichiometry. |

Derivatization for Analytical and Sensing Applications

The strong chromophoric and fluorophoric nature of the naphthalene ring makes this compound an excellent derivatizing agent for enhancing the detection of analytes in various analytical techniques.

Pre-column Derivatization Strategies for Chromatographic Analysis

In High-Performance Liquid Chromatography (HPLC), many biologically or environmentally important molecules lack a suitable chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors. scienceopen.com Pre-column derivatization is a technique where the analyte is chemically modified before injection into the HPLC system to attach a "tag" that is easily detectable. academicjournals.org

This compound is an ideal reagent for this purpose, particularly for analytes containing primary or secondary amine groups. The sulfonyl chloride group reacts specifically with amines under mild, often slightly alkaline, conditions to form highly fluorescent and UV-active sulfonamide derivatives. nih.govresearchgate.net This reaction significantly lowers the limit of detection (LOD) and limit of quantification (LOQ) for the target analyte.

The general procedure involves mixing the sample containing the amine analyte with a solution of this compound in a suitable solvent like acetonitrile. The reaction is typically carried out at a controlled pH and temperature for a specific duration to ensure complete derivatization. researchgate.netmdpi.com After the reaction, the derivatized sample is injected directly into the HPLC for separation and quantification. This strategy has been successfully applied to the analysis of various compounds, including aminoglycoside antibiotics and biogenic amines. nih.govresearchgate.netmdpi.com

Table 4: Advantages of Pre-column Derivatization with Naphthalene-Sulfonyl Chlorides

| Advantage | Description |

|---|---|

| Enhanced Sensitivity | The naphthalene moiety possesses high molar absorptivity and fluorescence quantum yield, allowing for detection at very low concentrations (ng/mL levels). researchgate.net |

| Improved Selectivity | The derivatization reaction is specific to certain functional groups (e.g., amines), reducing interference from other matrix components. |

| Improved Chromatography | The derivatization can alter the polarity of the analyte, leading to better peak shape and resolution on reversed-phase HPLC columns. |

| Versatility | Applicable to a wide range of analytes containing primary and secondary amine functional groups. nih.govmdpi.com |

Application in pH Sensing Technologies

While direct, documented applications of this compound as a standalone pH sensor are not prevalent in existing research, its chemical structure provides a foundational basis for the synthesis of advanced, custom-designed fluorescent pH probes. The inherent reactivity of the sulfonyl chloride group allows for its facile conversion into sulfonamides, a class of compounds that can be integrated into larger fluorogenic systems. The utility of naphthalene-based fluorophores in pH sensing is well-established, with research focusing on derivatives like naphthalimides and other substituted naphthalenes.

The general principle behind these naphthalene-based fluorescent sensors involves the modulation of their photophysical properties, such as fluorescence intensity or emission wavelength, in response to changes in environmental pH. This is often achieved by incorporating a protonatable functional group, typically a nitrogen-containing moiety, into the fluorophore's structure. The protonation and deprotonation of this group alter the electronic characteristics of the molecule, influencing processes like photo-induced electron transfer (PET) or intramolecular charge transfer (ICT), which in turn affects the fluorescence output.

For instance, a series of naphthalimide derivatives have been synthesized and demonstrated to function as effective intra- and extra-cellular pH sensors. nih.govelsevierpure.com These sensors can exhibit significant changes in their emission intensities under varying acidic conditions, making them suitable for monitoring pH in biological environments such as lysosomes. nih.govelsevierpure.com The pKa values of these sensors, which indicate the pH at which the protonated and deprotonated forms are in equilibrium, can be tuned by modifying their chemical structures. nih.govelsevierpure.com

Similarly, naphthalene diimides have been developed as "turn-on" fluorescent sensors that are non-emitting in their free base form but become strongly fluorescent upon protonation in acidic environments. nih.govresearchgate.net This switching behavior is highly desirable for clear and sensitive pH detection. The operational pH range of these sensors can be adjusted by altering the steric and electronic properties of the amine groups within the molecule. nih.govresearchgate.net

The research into sulfonamide-containing naphthalimides as fluorescent probes further underscores the potential of derivatives of this compound. nih.gov By reacting the sulfonyl chloride with a suitable amine-containing fluorophore or a molecule with a protonatable site, a new pH-sensitive compound can be synthesized. The sulfonamide linkage would covalently attach the hydroxynaphthalene moiety to the sensing unit. The photophysical properties of such a synthesized probe would then be expected to exhibit pH dependency.

Below is a table summarizing the characteristics of various naphthalene-based fluorescent pH sensors found in the literature, illustrating the principles that could be applied to derivatives of this compound.

| Sensor Type | Sensing Mechanism | pKa Value(s) | Observed Fluorescence Change | Reference(s) |

| Naphthalimide Derivatives | Photo-induced Electron Transfer (PET) | 5.9 - 6.8 | Increased emission intensity in acidic conditions | nih.govelsevierpure.com |

| Heterocyclic 1,8-Naphthalimide Derivative | PET and Internal Charge Transfer (ICT) | 3.95 and 6.08 | "Off-on-off" fluorescence switching | researchgate.net |

| Naphthalene Diimides (NDIs) | Twisted Intramolecular Charge Transfer (TICT) | 2.5 - 6.0 | "Turned-on" red emission upon protonation | nih.govresearchgate.net |

| 1,8-Naphthalimide Dye | Photo-induced Electron Transfer (PET) | 5.49 | "Off-on" fluorescence switch | researchgate.net |

These examples from the broader class of naphthalene derivatives highlight a clear pathway for the application of this compound in the development of novel pH-sensing technologies. Its role would be that of a reactive intermediate, enabling the creation of more complex sulfonamide-based fluorescent probes tailored for specific pH ranges and applications.

Advanced Spectroscopic and Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the specific functional groups within the 1-Hydroxynaphthalene-2-sulfonyl chloride molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The FTIR spectrum of this compound is predicted to show a prominent broad absorption band for the hydroxyl (O-H) stretching vibration, typically in the region of 3200-3600 cm⁻¹. The sulfonyl chloride group (-SO₂Cl) gives rise to two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching of the S=O bonds, expected around 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹, respectively. The carbon-sulfur (C-S) bond stretch appears in the 700-800 cm⁻¹ range, while the sulfur-chlorine (S-Cl) stretch is found at lower wavenumbers, typically between 500-650 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring system will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric S=O stretch is often strong in the Raman spectrum, as are the vibrations of the aromatic naphthalene core.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3200-3600 | 3200-3600 | Broad, Strong (FTIR); Weak (Raman) |

| Aromatic C-H | Stretching | 3050-3150 | 3050-3150 | Medium to Sharp |

| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 | Medium to Strong, Sharp |

| S=O | Asymmetric Stretching | 1375-1400 | 1375-1400 | Very Strong (FTIR) |

| S=O | Symmetric Stretching | 1180-1195 | 1180-1195 | Very Strong (FTIR); Strong (Raman) |

| S-Cl | Stretching | 500-650 | 500-650 | Medium to Strong |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Connectivity and Purity Assessment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of this compound, confirming its structural connectivity, and assessing its purity. The chemical shifts are influenced by the electronic environment of each nucleus, with the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) group exerting significant effects on the naphthalene ring. researchgate.net

¹H NMR Spectroscopy: The spectrum is expected to display signals for six aromatic protons and one hydroxyl proton. The hydroxyl proton signal will likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The six aromatic protons will resonate in the downfield region (typically 7.0-9.0 ppm). The proton ortho to the sulfonyl chloride group (H3) is expected to be the most deshielded due to the group's powerful electron-withdrawing nature. Protons on the unsubstituted ring (H5, H6, H7, H8) will exhibit complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted naphthalene system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals for the carbons of the naphthalene ring. The carbon directly attached to the sulfonyl chloride group (C2) and the carbon bearing the hydroxyl group (C1) will be significantly shifted. The C2 carbon is expected to be downfield due to the deshielding effect of the -SO₂Cl group, while the C1 carbon will be shifted significantly downfield by the attached oxygen atom. The remaining eight carbons will have chemical shifts determined by their position relative to the two substituents. acs.orgnih.gov Analysis of substituent chemical shifts in naphthalene derivatives provides the basis for these assignments. acs.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH | 5.0-10.0 (solvent dependent) | Broad Singlet |

| H3 | 8.2-8.5 | Doublet |

| H4 | 7.2-7.5 | Doublet |

| H5, H8 | 7.8-8.1 | Multiplet/Doublet |

| H6, H7 | 7.4-7.7 | Multiplet |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | 155-160 |

| C2 (-SO₂Cl) | 135-140 |

| C3 | 128-132 |

| C4 | 118-122 |

| C4a (Bridgehead) | 125-130 |

| C5 | 124-128 |

| C6 | 126-130 |

| C7 | 122-126 |

| C8 | 120-124 |

| C8a (Bridgehead) | 130-135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthalene ring. The spectrum of naphthalene itself shows two main absorption bands, designated ¹Lₐ and ¹Lₑ. researchgate.net The introduction of substituents alters the energies of these transitions.

The hydroxyl group (-OH) acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima due to lone pair electrons on the oxygen extending the conjugation. The sulfonyl chloride group can also influence the electronic spectrum. The UV-Vis spectrum of this compound is expected to show complex absorption bands in the ultraviolet region, resulting from π → π* transitions. Studies on naphthols show that the addition of an -OH group breaks the symmetry of the naphthalene core, mixing the electronic states and changing the energy and intensity of the transitions. researchgate.netaip.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| ¹Lₐ ← A (π → π) | ~280-300 | Strong absorption band |

| ¹Lₑ ← A (π → π) | ~320-340 | Weaker, vibrationally structured band |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₀H₇ClO₃S, corresponding to a molecular weight of approximately 242.68 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observable at m/z 242, with a characteristic isotopic peak at m/z 244 ([M+2]⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

The fragmentation of aryl sulfonyl chlorides is well-established. Common fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺ at m/z 207.

Loss of sulfur dioxide: [M - SO₂]⁺. This involves the cleavage of the C-S and S-Cl bonds.

Cleavage of the C-S bond: This can lead to a naphthoxy-containing fragment or a [SO₂Cl]⁺ fragment.

Fragmentation of the naphthalene ring: The hydroxylated naphthalene cation can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common pathway for phenols and naphthols. The fragmentation of 1-amino-2-naphthol, for example, shows sequential loss of HCN and CO. researchgate.net

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 242/244 | [C₁₀H₇ClO₃S]⁺ | Molecular Ion (M⁺) |

| 207 | [C₁₀H₇O₃S]⁺ | [M - Cl]⁺ |

| 178 | [C₁₀H₇ClO]⁺ | [M - SO₂]⁺ |

| 143 | [C₁₀H₇O]⁺ | [M - SO₂Cl]⁺ (Hydroxynaphthyl cation) |

| 115 | [C₉H₇]⁺ | [C₁₀H₇O - CO]⁺ |

Indirect Analytical Approaches for Unstable Sulfonyl Chloride Structures Using Stable Sulfonamide Derivatives

Sulfonyl chlorides are reactive compounds that can be prone to hydrolysis or thermal degradation, which can complicate their direct analysis, particularly by methods like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov An effective and widely used strategy to overcome this instability is to convert the sulfonyl chloride into a more stable derivative prior to analysis. nbinno.com The most common approach is the formation of a sulfonamide. nih.govmdpi.comsigmaaldrich.cn

This indirect method involves reacting the crude or purified this compound with a primary or secondary amine, such as diethylamine (B46881) or aniline (B41778), in the presence of a base. This reaction yields the corresponding N-substituted sulfonamide, which is typically a much more stable, crystalline solid that is amenable to purification and detailed characterization. nih.gov

Once the stable sulfonamide derivative is synthesized and purified, its structure can be unequivocally confirmed using the full range of spectroscopic techniques described above (NMR, IR, MS) as well as elemental analysis. The successful characterization of the sulfonamide provides definitive, indirect proof of the structure of the original, more labile this compound from which it was derived. This derivatization strategy is a cornerstone of sulfonyl chloride chemistry, enabling accurate analysis where direct methods might fail. nih.govnbinno.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations for 1-Hydroxynaphthalene-2-sulfonyl chloride allow for the prediction of its geometry, vibrational modes, and electronic properties, which are fundamental to understanding its chemical behavior. These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) to provide a balance between accuracy and computational cost. mdpi.commdpi.commdpi.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the hydroxyl (-OH) and sulfonyl chloride (-SO₂Cl) groups relative to the naphthalene (B1677914) ring.

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two main purposes:

It confirms that the optimized structure corresponds to a true energy minimum (a stable molecule) by ensuring there are no imaginary frequencies.

It predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

The predicted vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net For instance, characteristic vibrational bands for the S=O asymmetric and symmetric stretches in sulfonamides are typically observed in the regions of 1313–1385 cm⁻¹ and 1149–1161 cm⁻¹, respectively. mdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | ~3500 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| S=O | Asymmetric Stretching | ~1380 |

| S=O | Symmetric Stretching | ~1170 |

| S-Cl | Stretching | ~750 |

| C-O | Stretching | ~1250 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netacs.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital capable of accepting electrons. The energy of the LUMO is related to the electron affinity. The LUMO is likely to be centered on the electron-deficient sulfonyl chloride group, particularly the sulfur atom and the carbon atom to which it is attached.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn FMO analysis helps predict how the molecule will interact with electrophiles (which attack the HOMO) and nucleophiles (which attack the LUMO).

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aromatic Sulfonyl Chloride Compound

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.85 | Energy of the highest occupied molecular orbital |

| E_LUMO | -1.20 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.65 | Indicates chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. libretexts.org It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. researchgate.netresearchgate.net

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas would be concentrated around the oxygen atoms of the hydroxyl and sulfonyl groups.

Blue: Regions of most positive potential, which are electron-deficient and prone to nucleophilic attack. These areas would be found around the hydrogen atom of the hydroxyl group and the sulfur atom of the sulfonyl chloride group.

Green/Yellow: Regions of intermediate or neutral potential, typically found over the carbon skeleton of the naphthalene ring.

The MEP map provides a clear, three-dimensional picture of where the molecule is most likely to interact with other charged or polar species. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While DFT calculations typically focus on static, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: Analyze the rotational flexibility of the C-S and S-Cl bonds and the orientation of the sulfonyl chloride group relative to the naphthalene ring in a solution or condensed phase.

Study Intermolecular Interactions: Simulate the interaction of the molecule with solvent molecules (e.g., water, ethanol) to understand solvation effects and how hydrogen bonding or other non-covalent interactions influence its behavior. nih.gov

Predict Crystal Packing: In solid-state simulations, MD can help predict how molecules arrange themselves in a crystal lattice, a process crucial for understanding polymorphism. rsc.org

These simulations reveal the dynamic interplay of forces that govern the molecule's behavior in a realistic environment, going beyond the static picture provided by ground-state calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is extensively used to investigate the detailed pathways of chemical reactions. researchgate.net For this compound, a primary reaction of interest is nucleophilic substitution at the sulfur atom, where the chloride is displaced.

DFT calculations can map the entire potential energy surface of such a reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.

By analyzing the transition state structure and the reaction energetics, chemists can distinguish between different possible mechanisms, such as a concerted Sₙ2-like pathway or a stepwise mechanism. researchgate.net Computational studies on related sulfonyl compounds have been used to explain reaction outcomes and catalyst efficiency. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogous Sulfonyl Compounds

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. acs.orgresearchgate.net The goal is to develop a mathematical equation that can predict the reactivity of new, untested compounds based solely on their structural or computed properties. chemrxiv.org

While a specific QSRR study for this compound may not be available, such a model could be developed for a series of substituted naphthalene sulfonyl chlorides. The process would involve:

Assembling a Dataset: Synthesizing a series of analogous compounds and experimentally measuring their reactivity (e.g., rate constants for a specific reaction).

Calculating Descriptors: Using computational methods to calculate a variety of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Development: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a correlation between the descriptors and the observed reactivity. nih.gov

QSRR studies on analogous compounds like sulfonamides and sulfa drugs have successfully created models to predict biological activity or chromatographic behavior, demonstrating the utility of this approach. nih.gov Such a model for naphthalene sulfonyl chlorides could accelerate the design of new reagents with tailored reactivity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-hydroxynaphthalene-2-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 1-hydroxynaphthalene followed by chlorination. Optimization strategies include controlling reaction temperature (e.g., maintaining <5°C during sulfonation to minimize side products) and using anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Catalysts like thionyl chloride or phosphorus pentachloride are critical for high yields. Reaction progress can be monitored via TLC or HPLC to identify intermediate stages .